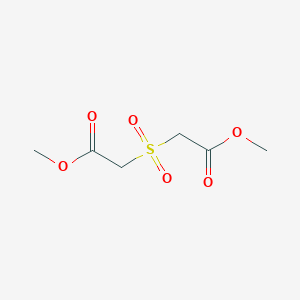

Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2-methoxy-2-oxoethyl)sulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6S/c1-11-5(7)3-13(9,10)4-6(8)12-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPWFILACZRQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313392 | |

| Record name | Acetic acid, 2,2'-sulfonylbis-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16002-30-5 | |

| Record name | NSC269902 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2'-sulfonylbis-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonylation of Chlorosulfonylacetyl Chloride with Methanol

One primary method involves the reaction of chlorosulfonylacetyl chloride with methanol. This approach, adapted from the synthesis of methyl 2-(chlorosulfonyl)acetate , proceeds via nucleophilic substitution:

The intermediate chlorosulfonyl ester is then further functionalized with a methoxy group. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0–5°C (to minimize side reactions) | |

| Solvent | Dichloromethane or chloroform | |

| Yield | 70–85% (for analogous reactions) | |

| Purity | >90% (GC analysis) |

This method requires anhydrous conditions due to the moisture sensitivity of chlorosulfonyl intermediates . Post-reaction purification typically involves fractional distillation under reduced pressure (15 Torr, boiling point: 115–116°C) .

Chlorination of Sodium Methoxycarbonylmethanesulfonate

An alternative route involves the chlorination of sodium methoxycarbonylmethanesulfonate using phosphorus pentachloride (PCl₅):

This method, derived from analogous sulfonate chlorinations , offers higher selectivity (>90%) but necessitates rigorous temperature control:

| Parameter | Value | Source |

|---|---|---|

| Reaction temperature | 40–60°C | |

| Catalyst | None (self-promoted) | |

| Yield | 75–80% | |

| Byproducts | Phosphorus oxychloride (POCl₃) |

The product is isolated via aqueous workup and solvent extraction, followed by drying over anhydrous sodium sulfate .

Catalytic Esterification Under Mild Conditions

Adapting methodologies from methyl methoxyacetate synthesis , a two-step approach may be employed:

-

Sulfonation of methyl thioglycolate :

-

Methoxylation via acid-catalyzed ester exchange :

Reaction conditions optimized from patent data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | p-Toluenesulfonic acid (0.2–6.0 wt%) | |

| Temperature | 120–160°C | |

| Pressure | 1–3 MPa | |

| Molar ratio (substrate:methanol) | 1:5–4:5 | |

| Yield | 78–85% |

This method benefits from mild corrosivity and scalable batch reactor setups .

Comparative Analysis of Synthesis Routes

The table below evaluates key metrics for each method:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Sulfonylation with MeOH | 70–85 | >90 | 2–4 | Moderate | High |

| Sulfonate chlorination | 75–80 | 85–90 | 4–6 | Low | Moderate |

| Catalytic esterification | 78–85 | >95 | 6–8 | High | Low |

Key findings :

-

The catalytic esterification route offers the best balance of yield and scalability but requires longer reaction times.

-

Chlorosulfonylacetyl chloride-based methods are optimal for small-scale, high-purity synthesis.

-

All methods necessitate moisture-free environments to prevent hydrolysis of sulfonyl intermediates .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides.

Scientific Research Applications

Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the inhibition of specific biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Sulfonyl- and Sulfanyl-Containing Esters

Ethyl 2-(2-Methoxy-5-methylphenyl)sulfanyl-2-oxoacetate (CAS 189501-34-6)

- Molecular Formula : C₁₂H₁₄O₄S

- Key Features : A sulfur atom in the sulfanyl (-S-) group and a phenyl ring substituted with methoxy and methyl groups.

- The aromatic substituents may enhance stability in hydrophobic environments .

Methyl 2-(2-Ethoxy-2-oxoethyl)sulfanylacetate (CAS 127846-80-4)

Ester Derivatives with Diverse Substituents

Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate (CAS 139507-52-1)

- Molecular Formula: C₆H₁₁NO₄

- Key Features: An amino group (N-methoxy-N-methyl) instead of a sulfonyl group.

- Comparison: The amino group introduces hydrogen-bonding capacity (PSA = 55.8 Ų), enhancing solubility in polar solvents compared to sulfonyl-containing analogs. The XLogP3 value (0.4) suggests moderate lipophilicity .

Methyl 2-{2-[(2-Methylphenoxy)-methyl]phenyl}-2-oxoacetate

- Molecular Formula : C₁₇H₁₆O₄

- Key Features: A phenyl ring with a methylphenoxy substituent.

- Comparison: The bulky aromatic system likely increases melting point and crystallinity, as evidenced by its single-crystal structure (monoclinic, space group C2/c). Used as a fungicide intermediate, this highlights how aromaticity can enhance bioactivity in agrochemicals .

Heterocyclic and Bioactive Analogs

Methyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate

- Molecular Formula: C₁₃H₁₅NO₃

- Key Features : An indole ring system with methoxy and methyl groups.

- This compound’s role as a degradation product in pharmaceuticals contrasts with sulfonyl esters, which are more often used in synthesis .

Table 1: Comparative Data for Key Compounds

Mechanistic and Functional Insights

- Reactivity: Sulfonyl groups (as in the target compound) are stronger electron-withdrawing groups than sulfanyl or amino groups, making them more reactive in nucleophilic acyl substitutions. This property is advantageous in synthesizing polymers or agrochemicals.

- Biological Activity : Aromatic substituents (e.g., phenyl in , indole in ) enhance bioactivity by interacting with hydrophobic pockets in enzymes, whereas sulfonyl/sulfanyl groups may modulate toxicity and metabolic pathways.

- Solubility and Lipophilicity : Methoxy groups improve water solubility compared to ethoxy, but sulfonyl groups may counterbalance this by increasing molecular weight and rigidity.

Biological Activity

Methyl 2-(2-methoxy-2-oxoethanesulfonyl)acetate is a sulfonyl compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, interactions with biomolecules, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound features a sulfonyl group attached to an acetate moiety, which contributes to its reactivity and biological effects. The compound's structure can be represented as follows:

This molecular formula indicates the presence of a sulfonyl functional group, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The MIC values indicate that this compound exhibits stronger activity against fungi compared to bacteria.

DNA Interaction Studies

This compound has also been investigated for its ability to interact with DNA. Binding studies suggest that the compound can form stable complexes with calf thymus DNA, which may lead to potential applications in targeted drug delivery systems or as an anticancer agent.

Table 2: DNA Binding Affinity

The electrostatic binding indicates that the compound could be utilized in therapeutic strategies aimed at modulating gene expression or inhibiting DNA replication in cancer cells.

Case Studies in Medicinal Chemistry

Several case studies have documented the synthesis and biological evaluation of this compound. For instance:

-

Study on Antimicrobial Efficacy : A study evaluated the compound against a panel of pathogens, confirming its efficacy and suggesting further development into a pharmaceutical agent.

- Findings : The compound displayed synergistic effects when combined with conventional antibiotics, enhancing overall antimicrobial activity.

-

Research on DNA Cleavage : Another investigation focused on the compound's ability to cleave DNA strands without external agents, highlighting its potential as a chemotherapeutic agent.

- Findings : The cleavage was attributed to the formation of reactive oxygen species (ROS), indicating a mechanism that could be exploited in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.